molecular formula C25H18As2O7S4 B569320 6-CrAsH-EDT2 CAS No. 1042084-20-7

6-CrAsH-EDT2

Cat. No.: B569320
CAS No.: 1042084-20-7
M. Wt: 708.495
InChI Key: ONYYUXVYZJHFJD-UHFFFAOYSA-N
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Description

6-CrAsH-EDT2, also known as 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic Acid, is a fluorogenic biarsenical compound. It is used as a probe that binds efficiently and selectively to tetracysteine-tagged proteins. This interaction is detected by an increase in the fluorescence emission of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CrAsH-EDT2 involves a two-step procedure starting from inexpensive precursor dyes. The first step involves the reaction of fluorescein with mercuric trifluoroacetate to produce 4’,5’-bis(trifluoroacetoxymercuri)fluorescein. This intermediate is then reacted with arsenic trichloride to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of toxic reagents such as arsenic trichloride and mercuric trifluoroacetate, ensuring safety and minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-CrAsH-EDT2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application as a fluorescent probe.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include mercuric trifluoroacetate, arsenic trichloride, and ethanedithiol. The reactions typically occur under controlled laboratory conditions to ensure high yield and purity .

Major Products

The major product formed from the reactions involving this compound is the fluorescent probe itself, which is used for labeling tetracysteine-tagged proteins .

Scientific Research Applications

6-CrAsH-EDT2 has a wide range of scientific research applications:

Mechanism of Action

6-CrAsH-EDT2 exerts its effects by binding covalently to tetracysteine-tagged proteins. This binding increases the fluorescence emission of the compound, allowing for the visualization and quantification of the target proteins. The molecular targets include proteins with the tetracysteine motif, and the pathways involved are related to protein trafficking and folding .

Comparison with Similar Compounds

Similar Compounds

    FlAsH-EDT2: Another fluorogenic biarsenical compound used for similar applications.

    ReAsH-EDT2: A related compound with a resorufin scaffold.

Uniqueness

6-CrAsH-EDT2 is unique due to its high selectivity and efficiency in binding to tetracysteine-tagged proteins. It also offers improved fluorescence properties compared to similar compounds, making it a valuable tool in various scientific research applications .

Properties

IUPAC Name

4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18As2O7S4/c28-17-5-3-14-21(19(17)26-35-7-8-36-26)33-22-15(4-6-18(29)20(22)27-37-9-10-38-27)25(14)16-11-12(23(30)31)1-2-13(16)24(32)34-25/h1-6,11,28-29H,7-10H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYYUXVYZJHFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C35C6=C(C=CC(=C6)C(=O)O)C(=O)O5)C=CC(=C4[As]7SCCS7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18As2O7S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001047633
Record name 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001047633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042084-20-7
Record name 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001047633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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